![molecular formula C12H12O4 B15296497 3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid](/img/structure/B15296497.png)
3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid is an organic compound that features a cyclopropyl group attached to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid typically involves the cyclopropanation of a suitable benzoic acid derivative. One common method is the reaction of a benzoic acid derivative with diazomethane in the presence of a catalyst to form the cyclopropyl group. The methoxycarbonyl group can be introduced through esterification reactions using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Nitrobenzoic acids or halogenated benzoic acids.
Aplicaciones Científicas De Investigación
3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxycarbonyl group may also play a role in binding interactions and enhancing the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Another compound with a methoxycarbonyl group and a bicyclic structure.
Cyclopropyl-methoxycarbonyl metomidate: An etomidate analog with a cyclopropyl and methoxycarbonyl group.
Uniqueness
3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid is unique due to its combination of a cyclopropyl group and a benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C12H12O4 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
3-(1-methoxycarbonylcyclopropyl)benzoic acid |
InChI |
InChI=1S/C12H12O4/c1-16-11(15)12(5-6-12)9-4-2-3-8(7-9)10(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) |
Clave InChI |
HSCNDIMBRPLCQB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC1)C2=CC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15296418.png)

![1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B15296435.png)

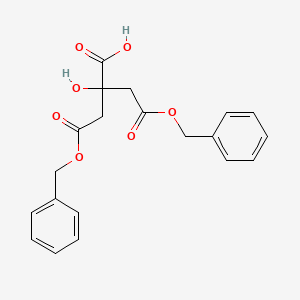
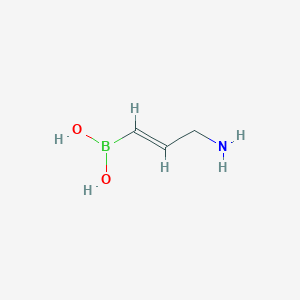
![3-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15296461.png)
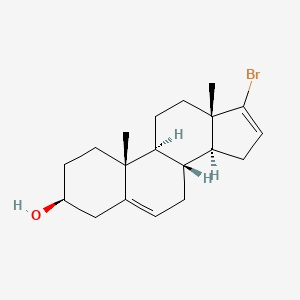
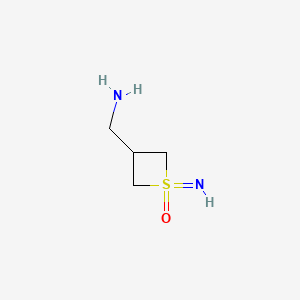
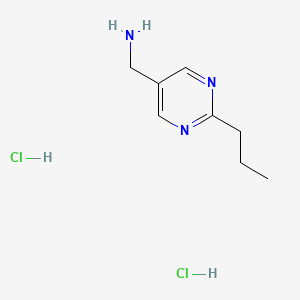
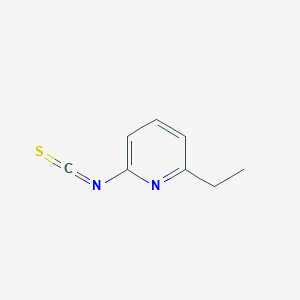
![1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride](/img/structure/B15296487.png)


